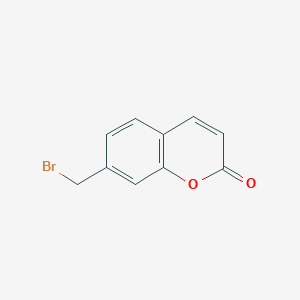
4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethoxy and oxopropenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenols or quinones
Reduction: Alcohols or alkanes
Substitution: Amines or thiols substituted products
Aplicaciones Científicas De Investigación
Chemistry: 4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid is widely used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: In biological research, this compound is used to develop boron-containing drugs and probes. Its ability to form stable complexes with diols makes it useful in designing sensors for detecting carbohydrates and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for developing boron-based drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and electronic materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible esterification with hydroxyl groups. The compound can also participate in transmetalation reactions with palladium catalysts, enabling the formation of carbon-carbon bonds in Suzuki-Miyaura coupling.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
Comparison: Compared to similar compounds, 4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid exhibits unique reactivity due to the presence of the ethoxy and oxopropenyl groups. These substituents enhance its ability to participate in various chemical reactions and improve its stability. Additionally, the compound’s structure allows for selective interactions with specific molecular targets, making it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C11H13BO4 |
|---|---|
Peso molecular |
220.03 g/mol |
Nombre IUPAC |
[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8,14-15H,2H2,1H3 |
Clave InChI |
OVNZUEJWYIMMSW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C=CC(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B8811485.png)

![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B8811504.png)



![7-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8811531.png)


![3-Bromo-7-phenylimidazo[1,2-a]pyridine](/img/structure/B8811581.png)



